molecular formula C20H16N2OS B2616346 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylbenzamide CAS No. 314055-59-9

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylbenzamide

Cat. No. B2616346
CAS RN: 314055-59-9
M. Wt: 332.42
InChI Key: WTKJHHGKFRIJNN-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylbenzamide, also known as CDT-6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDT-6 is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 355.43 g/mol.

Scientific Research Applications

Synthesis and Characterization

  • Novel aromatic polyimides were synthesized using derivatives including 4,4-(aminophenyl)-4-aminobenzamide, showcasing potential applications in advanced material science. This synthesis process indicates the use of such compounds in developing new polymers with specific thermal and solubility properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Antiviral and Antibacterial Activities

  • N-Phenylbenzamide derivatives, including compounds structurally similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylbenzamide, demonstrated antiviral activity against Enterovirus 71, suggesting potential use in antiviral drug development (Ji et al., 2013).
  • A study on 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives showed antibacterial properties, indicating the utility of similar compounds in antibacterial drug development (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Photochemical Behavior

  • Research on N-aryl-substituted trans-4-aminostilbenes, related to the chemical structure , revealed a strong dependence of photochemical behavior on the substituent in the N-aryl group. This finding is significant for applications in photochemistry and materials science (Yang et al., 2004).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-13-14(2)24-20(18(13)12-21)22-19(23)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKJHHGKFRIJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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